molecular formula C16H13NO5 B14168613 5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid CAS No. 6089-03-8

5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B14168613
CAS No.: 6089-03-8
M. Wt: 299.28 g/mol
InChI Key: ULSUWEMSGVMQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C16H13NO5. . This compound is characterized by the presence of a phenylacetyl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with phenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes or receptors, leading to changes in their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the phenylacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

6089-03-8

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

5-[(2-phenylacetyl)amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H13NO5/c18-14(6-10-4-2-1-3-5-10)17-13-8-11(15(19)20)7-12(9-13)16(21)22/h1-5,7-9H,6H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

ULSUWEMSGVMQSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.